molecular formula C11H13NO2S B1624640 Cis-4-phenylthio-L-proline (Zofenopril Intermediate) CAS No. 81653-77-2

Cis-4-phenylthio-L-proline (Zofenopril Intermediate)

Cat. No.: B1624640
CAS No.: 81653-77-2
M. Wt: 223.29 g/mol
InChI Key: PCIUUPKYZVILEM-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-4-phenylthio-L-proline (Zofenopril Intermediate): is a chemical compound with the molecular formula C11H14ClNO2S It is a derivative of proline, an amino acid, and is characterized by the presence of a phenylthio group attached to the fourth carbon of the proline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cis-4-phenylthio-L-proline (Zofenopril Intermediate) typically involves the reaction of proline with thiophenol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol or ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of Cis-4-phenylthio-L-proline (Zofenopril Intermediate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Cis-4-phenylthio-L-proline (Zofenopril Intermediate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cis-4-phenylthio-L-proline (Zofenopril Intermediate) has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in protein folding and stability.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Cis-4-phenylthio-L-proline (Zofenopril Intermediate) is still being explored. It is believed to interact with specific molecular targets and pathways, depending on the context of its use. For example, in biological systems, it may influence protein folding and stability by interacting with amino acid residues and altering the protein’s conformation .

Comparison with Similar Compounds

  • Cis-4-phenylthio-L-proline (Zofenopril Intermediate)e hydrochloride
  • (4S)-4-(Phenylthio)-l-proline
  • (2S,4S)-4-(Phenylsulfanyl)-l-proline hydrochloride

Comparison: Cis-4-phenylthio-L-proline (Zofenopril Intermediate) is unique due to its specific structural configuration and the presence of the phenylthio group. This makes it distinct from other proline derivatives, which may have different functional groups or stereochemistry. The phenylthio group imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological molecules .

Properties

CAS No.

81653-77-2

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

(2S,4S)-4-phenylsulfanylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H13NO2S/c13-11(14)10-6-9(7-12-10)15-8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m0/s1

InChI Key

PCIUUPKYZVILEM-UWVGGRQHSA-N

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)SC2=CC=CC=C2

SMILES

C1C(CNC1C(=O)O)SC2=CC=CC=C2

Canonical SMILES

C1C(CNC1C(=O)O)SC2=CC=CC=C2

81653-77-2

Pictograms

Irritant; Health Hazard

Origin of Product

United States

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